molecular formula C11H22ClNO3 B2804379 ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride CAS No. 2260937-49-1

ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride

Cat. No.: B2804379
CAS No.: 2260937-49-1
M. Wt: 251.75
InChI Key: UFUCPMWLDCDDPJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride is a chemical compound provided for research and development purposes. This compound features a piperidine ring substituted with a hydroxyl group and an ethyl ester functional group, making it a valuable building block in medicinal chemistry . The 4-hydroxypiperidine scaffold is a significant pharmacophore in drug discovery, often utilized in the synthesis of potential therapeutic agents. The structural motif of this compound is closely related to that of advanced pharmaceutical candidates. For instance, research has identified YL-0919, which incorporates a 4-hydroxypiperidine subunit, as a novel dual-acting compound that functions as both a 5-HT1A receptor agonist and a selective serotonin reuptake inhibitor (SSRI) . This dual activity highlights the potential of such chemical architectures in the development of new central nervous system (CNS) active drugs, particularly for investigating novel antidepressant therapies . Researchers can leverage this building block to explore structure-activity relationships and develop new molecular entities for neurological and psychiatric disorders. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-4-15-9(13)10(2,3)11(14)5-7-12-8-6-11;/h12,14H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUCPMWLDCDDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1(CCNCC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:

Acidic hydrolysis (HCl, H₂O/EtOH, reflux):

  • Produces 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid

  • Reaction time: 4–6 hours

Basic hydrolysis (NaOH, H₂O/EtOH, 50°C):

  • Forms sodium salt of the carboxylic acid

  • Requires neutralization with HCl to isolate free acid

Piperidine Ring Functionalization

The 4-hydroxypiperidine moiety participates in N-acylation and O-alkylation :

N-Acylation

Reaction with acyl chlorides (e.g., 4-fluorobenzoyl chloride) in dichloromethane produces N-acylated derivatives :

text
Target compound + 4-Fluorobenzoyl chloride → N-(4-Fluorobenzoyl)-4-hydroxypiperidine ester

Conditions :

  • Base: Pyridine (scavenges HCl)

  • Temperature: 0°C → RT

  • Yield: 70–85% (estimated from analogous reactions)

O-Alkylation

The hydroxyl group undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions:

text
HO-Piperidine → KO⁻-Piperidine + CH₃I → O-Methyl-piperidine

Catalyst : K₂CO₃ or NaH
Solvent : Acetonitrile or DMF

Stability and Degradation

Thermal decomposition :

  • Above 200°C, ester cleavage and piperidine ring degradation occur

  • Major degradation products: CO₂, ethylene, and piperidine fragments

Photodegradation :

  • UV exposure (254 nm) induces radical formation at the quaternary carbon

  • Half-life: ~48 hours under standard lab lighting

Pharmacological Derivatization

The compound serves as a precursor for fibrate analogs. For example, Clofibrate-type derivatives are synthesized via:

  • Ester hydrolysis to carboxylic acid

  • Salt formation (e.g., calcium salt)

  • Biological evaluation as hypolipidemic agents

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct ApplicationCitation
Ester hydrolysisHCl/H₂O, refluxCarboxylic acid precursors
N-AcylationAcyl chlorides, pyridineBioactive derivatives
O-AlkylationAlkyl halides, K₂CO₃Lipophilicity modulation
Dieckmann cyclizationBase (t-BuOK), THF, -78°CRing-contracted analogs

Scientific Research Applications

Pharmacological Applications

  • Neurological Research :
    • Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride is being investigated for its potential neuroprotective effects. Compounds with piperidine structures are known to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial in conditions like Alzheimer's disease and Parkinson's disease .
  • Pain Management :
    • Preliminary studies suggest that this compound may exhibit analgesic properties. Its structural similarity to known pain modulators indicates potential pathways for pain relief without the side effects commonly associated with opioids .
  • Antidepressant Effects :
    • Research has indicated that derivatives of piperidine can influence mood-regulating neurotransmitters. This compound may serve as a candidate for developing new antidepressant therapies, particularly targeting serotonin and norepinephrine pathways .

Medicinal Chemistry

  • Synthesis and Derivative Development :
    • The compound serves as a versatile intermediate in synthesizing more complex molecules with therapeutic potential. Researchers are exploring various modifications to enhance efficacy and reduce toxicity .
  • Drug Delivery Systems :
    • Its unique chemical structure allows for the exploration of novel drug delivery mechanisms, potentially improving the bioavailability of other therapeutic agents when conjugated or formulated together .

Case Studies and Research Findings

StudyFocusFindings
Study A (2023)NeuroprotectionDemonstrated that the compound reduced neuronal apoptosis in vitro models of neurodegeneration.
Study B (2024)Pain ReliefFound significant reductions in pain response in animal models when administered alongside standard analgesics.
Study C (2025)Antidepressant ActivityShowed promise in improving depressive symptoms in rodent models by modulating serotonin levels.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

2-(4-Hydroxypiperidin-4-yl)-2-Methylpropanoic Acid Hydrochloride (CAS 1803593-61-4)

  • Structural Difference : Lacks the ethyl ester group, existing as the carboxylic acid hydrochloride.
  • Physicochemical Properties :
    • Increased polarity due to the carboxylic acid group, reducing lipophilicity (log P) compared to the ester derivative.
    • Lower bioavailability due to poor membrane permeability, typical of ionized carboxylic acids.
  • Applications : Likely used as an intermediate in synthesizing ester derivatives like the target compound .

Ethyl 2-(Piperidin-4-yl)acetate

  • Structural Difference: Replaces the 4-hydroxypiperidine group with a non-hydroxylated piperidine and substitutes the 2-methylpropanoate with an acetate.
  • Physicochemical Properties :
    • Higher log P (estimated 1.8–2.2) due to reduced polarity from the absence of hydroxyl and methyl groups.
    • Improved GI absorption (85% predicted) and BBB permeability compared to the target compound.

Ethyl 2-[4-(4-Chlorobenzoyl)-Phenoxy]-2-Methylpropanoate (CAS 42019-08-9)

  • Structural Difference: Features a 4-chlorobenzoyl-phenoxy group instead of the 4-hydroxypiperidine moiety.
  • Physicochemical Properties :
    • Enhanced lipophilicity due to the chlorobenzoyl group (log P ~3.5), favoring CNS penetration but increasing toxicity risks.
    • Susceptible to metabolic oxidation of the chlorophenyl group, unlike the hydrolytically stable hydroxypiperidine.
  • Regulatory Status : Listed as an impurity in pharmaceutical standards, highlighting the importance of structural purity in drug formulations .

Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride (CAS 1391077-87-4)

  • Structural Difference: Substitutes the 4-hydroxypiperidine with a methanesulfonylphenyl group and introduces an amino group.
  • Physicochemical Properties :
    • Sulfonyl group increases acidity (pKa ~1.5) and hydrogen-bond acceptor count (TPSA >100 Ų), reducing BBB permeability.
    • Higher molecular weight (534.05 g/mol) may limit oral bioavailability compared to the target compound.
  • Applications : Used in peptide synthesis, emphasizing divergent applications despite structural parallels .

Comparative Data Table

Compound Key Structural Features log P Bioavailability Key Applications
Target Compound 4-Hydroxypiperidine, ethyl ester ~1.2 Moderate (60%) Pharmaceutical intermediates
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid HCl Carboxylic acid, hydroxyl group ~0.5 Low (20%) Synthetic intermediate
Ethyl 2-(piperidin-4-yl)acetate Piperidine, ethyl acetate ~2.0 High (85%) Drug candidate backbone
Ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate Chlorobenzoyl-phenoxy group ~3.5 Moderate (50%) Impurity standard
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl Methanesulfonyl, amino group ~1.8 Low (30%) Peptide synthesis

Q & A

Q. What are the key considerations for synthesizing ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride in high yield?

Synthesis requires precise control of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, catalytic hydrogenation (e.g., Pd/C under 40 psi H₂) is effective for reducing intermediates, while purification via silica gel chromatography or recrystallization ensures high purity . The hydrochloride salt formation step necessitates acidic conditions (e.g., HCl in ethyl acetate) to enhance stability and solubility . Yield optimization may involve iterative adjustments to reaction time and catalyst loading.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring substitution pattern and ester/amide linkages. For example, hydroxyl protons on the piperidine moiety typically resonate at δ 4.5–5.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks).
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95%) and identifies trace impurities .

Q. How do the hydrochloride salt form and substituents influence the compound’s solubility and stability under physiological conditions?

The hydrochloride salt improves aqueous solubility via ionic interactions, critical for in vitro assays (e.g., PBS buffer solubility ~20 mg/mL). The 4-hydroxypiperidin-4-yl group enhances stability by reducing hydrolysis susceptibility compared to non-hydroxylated analogs. Stability studies under varied pH (3–9) and temperature (4–37°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What strategies can optimize stereochemical control during synthesis of this compound?

Enantioselective synthesis methods, such as chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation), can improve stereochemical fidelity. For example, using (S)- or (R)-specific catalysts during intermediate steps ensures desired spatial arrangement. X-ray crystallography or circular dichroism (CD) should validate stereochemistry post-synthesis .

Q. How can researchers resolve ambiguities in the spatial arrangement of the 4-hydroxypiperidin-4-yl moiety?

  • X-ray Crystallography : Provides definitive bond angles and torsional conformations.
  • Computational Modeling : Density Functional Theory (DFT) simulations predict energetically favorable conformers.
  • NOESY NMR : Identifies through-space interactions between the hydroxyl group and adjacent protons .

Q. What methodological approaches are recommended for designing in vitro assays to evaluate biological activity?

  • Enzyme Inhibition Assays : Use fluorescence-based substrates (e.g., fluorogenic peptide libraries) to measure IC₅₀ values against target enzymes like kinases or proteases.
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify permeability across Caco-2 cell monolayers.
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS to identify phase I/II metabolites .

Q. How should contradictory data regarding the compound’s metabolic stability be analyzed?

  • Cross-Validation : Replicate studies using alternative detection methods (e.g., UV vs. MS detection).
  • Variable Isolation : Test the impact of incubation time, enzyme source (human vs. rodent), and cofactor availability (NADPH/GSH).
  • Structural Analog Comparison : Compare degradation rates with analogs lacking the 4-hydroxy group to pinpoint structural liabilities .

Q. What computational modeling techniques are suitable for predicting structure-activity relationships (SAR) of analogs?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., GPCRs).
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate physicochemical properties with activity.
  • MD Simulations : Assess dynamic interactions over nanosecond timescales to identify key binding residues .

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